17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
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Overview
Description
17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione is a complex organic compound with a unique structure It is part of the steroid family and is characterized by its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione involves multiple steps, typically starting from simpler steroid precursors. The process often includes hydroxylation, acetylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders and cancers.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor in the biosynthesis of testosterone and estrogen, with a similar steroid structure.
Estrane-3,17-dione: Another steroid with comparable chemical properties and biological activities.
Uniqueness
What sets 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione apart is its specific hydroxylation pattern and the presence of the cyclopenta[a]phenanthrene core. These features confer unique chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3 |
InChI Key |
NCBLKWGLSQARQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |
Origin of Product |
United States |
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